molecular formula C12H18O2 B14143251 (2S)-2-Benzyloxypentan-3-ol CAS No. 1822329-44-1

(2S)-2-Benzyloxypentan-3-ol

Cat. No.: B14143251
CAS No.: 1822329-44-1
M. Wt: 194.27 g/mol
InChI Key: YSEVMLVOZYRPFK-NUHJPDEHSA-N
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Description

(2S)-2-Benzyloxypentan-3-ol is an organic compound that belongs to the class of secondary alcohols. It is characterized by the presence of a benzyloxy group attached to the second carbon of a pentanol chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Benzyloxypentan-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-2-pentanol.

    Protection of Hydroxyl Group: The hydroxyl group of (S)-2-pentanol is protected using a benzyl group through a benzylation reaction. This is achieved by reacting (S)-2-pentanol with benzyl chloride in the presence of a base like sodium hydride.

    Oxidation and Reduction: The protected intermediate is then subjected to oxidation to form a ketone, followed by reduction to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Bulk Synthesis: Utilizing large reactors for the benzylation and subsequent oxidation-reduction steps.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Benzyloxypentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form a ketone.

    Reduction: The ketone can be reduced back to the alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, substituted alcohols, and various derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

(2S)-2-Benzyloxypentan-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Benzyloxypentan-3-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic transformations and receptor binding, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Benzyloxypentan-3-ol: The enantiomer of (2S)-2-Benzyloxypentan-3-ol, differing in the spatial arrangement of atoms.

    2-Benzyloxy-3-pentanol: A structural isomer with the benzyloxy group attached to a different carbon.

    2-Benzyloxy-1-pentanol: Another isomer with the benzyloxy group on the first carbon.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

1822329-44-1

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(2S)-2-phenylmethoxypentan-3-ol

InChI

InChI=1S/C12H18O2/c1-3-12(13)10(2)14-9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9H2,1-2H3/t10-,12?/m0/s1

InChI Key

YSEVMLVOZYRPFK-NUHJPDEHSA-N

Isomeric SMILES

CCC([C@H](C)OCC1=CC=CC=C1)O

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)O

Origin of Product

United States

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